6-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Description
6-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C13H10ClN5O2 and its molecular weight is 303.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.0523023 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities . Some derivatives of this class have been found to inhibit tyrosine kinase and cyclin-dependent kinase (CDK4) . .
Mode of Action
It’s known that pyrido[2,3-d]pyrimidines can interact with their targets and cause changes that lead to their biological effects . For instance, they can inhibit the activity of certain enzymes, leading to alterations in cellular processes .
Biochemical Pathways
Given the potential targets mentioned above, it’s plausible that the compound could affect pathways regulated by tyrosine kinase and CDK4 . These pathways play crucial roles in cell proliferation and differentiation, and their disruption can lead to various biological effects .
Result of Action
Given the potential targets and the known effects of other pyrido[2,3-d]pyrimidines, it’s possible that this compound could have antiproliferative effects, among others .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins, potentially influencing their function
Cellular Effects
Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c1-18-12-11(16-17-18)13(21)19(7-15-12)6-10(20)8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKLVRNPSPGHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)Cl)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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